molecular formula C12H10ClN B8604905 2-[(2-Chlorophenyl)methyl]pyridine CAS No. 36995-37-6

2-[(2-Chlorophenyl)methyl]pyridine

Cat. No.: B8604905
CAS No.: 36995-37-6
M. Wt: 203.67 g/mol
InChI Key: DYPHAKFMMFSUDL-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]pyridine is a pyridine derivative featuring a 2-chlorophenylmethyl substituent. Compounds with chlorophenyl-pyridine scaffolds are frequently explored for their biological activities, including multidrug resistance reversal, neuroprotection, and enzyme modulation .

Properties

CAS No.

36995-37-6

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]pyridine

InChI

InChI=1S/C12H10ClN/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-8H,9H2

InChI Key

DYPHAKFMMFSUDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1)

  • Structure : Differs in the position of the chlorine atom on the phenyl ring (4-chloro vs. 2-chloro).
  • Applications : Used in pharmaceutical research for its optimized steric and electronic properties compared to the 2-chloro derivative .
  • Key Data :
    • Molecular Formula: C₁₂H₉Cl₂N
    • Synthons: Utilized in drug discovery for modifying receptor binding .

5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Structure: Incorporates a tetrahydrothienopyridine fused ring system instead of a simple pyridine.
  • Applications : Highlights the role of fused heterocycles in enhancing metabolic stability and target selectivity .

PAK-104P (Pyridine Carboxylate Ester)

  • Structure : Contains a piperazinyl-ethyl group and a phosphorinan-yl moiety.
  • Pharmacology :
    • Multidrug Resistance Reversal : 10-fold increase in vinblastine accumulation in resistant cells at 1 µM, outperforming verapamil .
    • Calcium Channel Activity : Lower blocking activity compared to dihydropyridines, reducing cardiovascular side effects .

MPEP and SIB-1893 (mGluR5 Antagonists)

  • Structure : 2-Methyl-6-(phenylethynyl)-pyridine derivatives.
  • Neuroprotective Effects :
    • Inhibit NMDA receptors at higher concentrations (IC₅₀ ~10 µM), reducing traumatic neuronal injury in vitro and in vivo .
    • Improve motor recovery and spatial learning post-brain injury in rat models .

2-[5-{[(2-Chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine

  • Properties: Molecular Weight: ~387 g/mol (exact analogs) . Synthetic Route: Built via condensation of 2-(2-chlorophenyl)ethylamine with cyanomethyl-formimidate .

Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
3-[2-(2-Chlorophenyl)ethyl]-6-nitro-3H-imidazo[4,5-b]pyridine 387.08 81–83 δ = 8.3 (s, 1H, aromatic)
PAK-104P 545.0* N/A N/A
MPEP 191.2 N/A δ = 2.5 (s, 3H, CH₃)

*Estimated based on analogs in .

Research Findings and Mechanistic Insights

  • Multidrug Resistance Reversal : Pyridine analogs like PAK-104P exhibit superior P-glycoprotein inhibition compared to dihydropyridines, attributed to their bulkier substituents and reduced calcium channel affinity .
  • Neuroprotection : MPEP and SIB-1893 demonstrate dual mechanisms—mGluR5 antagonism at low concentrations and NMDA receptor inhibition at higher doses—providing layered therapeutic benefits .
  • Synthetic Flexibility : Chlorophenyl-pyridine derivatives are synthesized via condensation, cyclization, and cross-coupling reactions, enabling modular drug design (e.g., yields of 44–87% in imidazo-pyridine syntheses) .

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